N-(4-ethoxybenzyl)propan-1-amine
Description
Properties
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-3-9-13-10-11-5-7-12(8-6-11)14-4-2/h5-8,13H,3-4,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBSKUJLYIMXZBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=C(C=C1)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The aldehyde reacts with the primary amine to form an imine intermediate, which is subsequently reduced to the secondary amine. Sodium borohydride (NaBH₄) in tetrahydrofuran (THF) at 25–80°C for 1–24 hours provides moderate yields (65–75%). Alternatively, catalytic hydrogenation using 5% Pd/C or Ru/C under 40–50 bar H₂ at 40–60°C achieves higher yields (80–85%).
Optimization and Challenges
Excess aldehyde (1.2–1.5 equivalents) minimizes dimerization of propan-1-amine. Aqueous workup involves extraction with ethyl acetate, followed by solvent evaporation and distillation. Side products, such as tertiary amines, are suppressed by maintaining a pH of 7–8 during the reaction.
Alkylation of Propan-1-amine with 4-Ethoxybenzyl Halides
Alkylation employs 4-ethoxybenzyl chloride or bromide as electrophiles, reacting with propan-1-amine in the presence of a base.
Sterically Hindered Amine Oxide Process
Patent WO2007042422A2 describes a method where a sterically hindered amine oxide reacts with ketones or aldehydes (e.g., acetone) under peroxydisulphate activation. For this compound, 4-ethoxybenzyl chloride is treated with propan-1-amine oxide in dichloromethane at 50–70°C. The product is isolated via saturation of the aqueous phase, yielding 60–70% after purification.
Base and Solvent Selection
Alkali metal carbonates (e.g., K₂CO₃) in acetonitrile or toluene facilitate nucleophilic substitution. Elevated temperatures (80–100°C) improve reaction rates but risk decomposition of the benzyl halide.
Allylamine Intermediate Reduction
The Royal Society of Chemistry protocol outlines a two-step synthesis via allylamine intermediates.
Synthesis of 2-(4-Ethoxyphenyl)prop-2-en-1-amine
4-Ethoxyacetophenone is brominated using N-bromosuccinimide (NBS) in methanol under reflux, yielding 2-bromo-1-(4-ethoxyphenyl)ethanone. Subsequent treatment with propan-1-amine in THF forms the allylamine intermediate.
Hydrogenation to Saturated Amine
Catalytic hydrogenation (Pd/C, 1–3 bar H₂) reduces the double bond, affording this compound in 70–75% yield. Alternative reductants like NaBH₄ in methanol are less efficient (50–60% yield).
Double Reductive Amination (DRA)
DRA enables concurrent imine formation and reduction, particularly useful for substrates requiring deprotection.
Cyclization and Deprotection
As demonstrated in the synthesis of trihydroxypiperidines, DRA using Pd(OH)₂/C under hydrogenolytic conditions removes benzyl groups while facilitating amine bond formation. Applied to this compound, this method achieves 69% yield by integrating deprotection and reductive steps.
Solvent and Catalyst Optimization
Ethanol or methanol as solvents enhances catalyst activity. Elevated hydrogen pressures (40–50 bar) and Ru/C catalysts further improve efficiency.
Comparative Analysis of Methods
| Method | Yield (%) | Conditions | Purification |
|---|---|---|---|
| Reductive Amination | 70–85 | NaBH₄/THF or H₂/Pd/C | Distillation |
| Alkylation | 60–70 | K₂CO₃/CH₃CN, 80°C | Column Chromatography |
| Allylamine Reduction | 70–75 | Pd/C, H₂ (1–3 bar) | Solvent Evaporation |
| DRA | 65–69 | Pd(OH)₂/C, H₂ (40–50 bar) | Filtration |
Reductive amination offers the highest yields and scalability, while DRA simplifies multi-step syntheses. Alkylation is limited by benzyl halide availability but provides straightforward isolation .
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxybenzyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-(4-ethoxybenzyl)propan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-ethoxybenzyl)propan-1-amine involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various substitution and addition reactions. Its effects are mediated through the formation of covalent bonds with electrophilic centers in target molecules, leading to the desired chemical transformations.
Comparison with Similar Compounds
Substituent Effects on the Benzyl Group
The substituent on the benzyl ring significantly impacts physicochemical and biological properties:
Key Findings :
Amine Chain Modifications
The structure of the amine chain influences molecular flexibility and target interactions:
Key Findings :
Key Findings :
Physicochemical Properties
*Inferred from similar structures.
Key Findings :
- Ethoxy and methoxy substituents yield comparable logP values, suggesting similar lipophilicity.
- Boronate-containing analogs exhibit higher molecular weights and predicted boiling points, reflecting increased polarity .
Biological Activity
N-(4-Ethoxybenzyl)propan-1-amine, also known as N-(4-ethoxybenzyl)-1-propanamine hydrochloride, is a compound of interest in pharmacological and medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial properties, neuropharmacological implications, and its role as a pharmaceutical intermediate.
This compound can be synthesized using phase-transfer catalysis, where 4-ethoxybenzyl chloride reacts with dialkylaminoethanol in the presence of sodium hydroxide and a phase-transfer catalyst. This reaction typically occurs at elevated temperatures (around 70°C) and yields the compound with efficiencies ranging from 69% to 82%.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial and antifungal activities . Preliminary studies have shown its effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections. The mechanisms underlying these activities may involve the compound's ability to disrupt microbial cell membranes or interfere with metabolic pathways.
Neuropharmacological Applications
The structural similarity of this compound to other amines suggests it may interact with neurotransmitter receptors, particularly the N-methyl-D-aspartate (NMDA) receptor. This receptor is crucial for synaptic plasticity and memory function, indicating that the compound could be explored for neuropharmacological applications, such as in the treatment of neurological disorders linked to NMDA receptor dysfunction.
The mechanism by which this compound exerts its biological effects involves its interaction with specific molecular targets. As a nucleophile, it participates in substitution and addition reactions, forming covalent bonds with electrophilic centers in target molecules. This reactivity can lead to various biochemical transformations that underpin its biological activities.
In Vitro Studies on Antiproliferative Effects
In vitro studies have assessed the antiproliferative effects of this compound on cancer cell lines. For instance, compounds structurally related to this compound demonstrated significant antiproliferative activity in MCF-7 breast cancer cells, with IC50 values ranging from 10 to 33 nM . These findings highlight the potential for this compound or its derivatives to serve as lead compounds in cancer therapy.
Summary of Research Findings
Q & A
Basic Research Questions
What are the optimal synthetic routes for N-(4-ethoxybenzyl)propan-1-amine, and how can reaction conditions be systematically optimized?
Methodological Answer:
Synthesis typically involves nucleophilic substitution or reductive amination. For example:
- Step 1: React 4-ethoxybenzyl chloride with propan-1-amine in the presence of a base (e.g., K₂CO₃) under reflux in acetonitrile.
- Step 2: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
- Optimization: Use Design of Experiments (DoE) to vary temperature (40–80°C), solvent polarity, and stoichiometry. Monitor yield via HPLC .
- Critical Parameters: Excess amine (1.5–2.0 eq.) improves yield; anhydrous conditions prevent hydrolysis of intermediates .
Table 1: Yield variation with solvent and temperature
| Solvent | Temp (°C) | Yield (%) |
|---|---|---|
| Acetonitrile | 60 | 78 |
| DMF | 80 | 65 |
| THF | 50 | 72 |
Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR: Use ¹H/¹³C NMR to confirm ethoxybenzyl (δ 6.8–7.3 ppm aromatic protons) and propanamine backbone (δ 2.6–3.1 ppm for CH₂NH₂). Compare with PubChem reference spectra .
- HPLC-MS: Employ reverse-phase C18 column (ACN/H₂O + 0.1% formic acid) to assess purity (>95%). MS (ESI+) should show [M+H]⁺ at m/z 208.2 .
- FTIR: Confirm NH₂ stretch (3300–3500 cm⁻¹) and aryl ether (C-O-C, 1250 cm⁻¹) .
How can researchers design initial biological screening assays for this compound?
Methodological Answer:
- Target Selection: Prioritize GPCRs (e.g., serotonin or adrenergic receptors) due to structural similarity to phenethylamine derivatives .
- Assay Protocol:
- In vitro: Radioligand binding assays (IC₅₀ determination) using HEK293 cells expressing target receptors.
- Dose Range: Test 0.1–100 µM; include positive controls (e.g., serotonin for 5-HT receptors) .
- Data Validation: Triplicate runs with statistical analysis (ANOVA) to minimize false positives .
Advanced Research Questions
How do structural modifications (e.g., halogen substitution) impact receptor binding affinity and selectivity?
Methodological Answer:
- Comparative Studies: Replace ethoxy with fluoro () or bromo () groups.
- Key Findings:
- 4-Bromo analog (): Increased lipophilicity (logP +0.5) enhances blood-brain barrier penetration but reduces aqueous solubility.
- 4-Fluoro analog (): Higher σ-para effect strengthens hydrogen bonding with Ser159 in 5-HT₂A receptors, improving affinity (Kᵢ = 12 nM vs. 45 nM for ethoxy) .
- Computational Modeling: Use AutoDock Vina to simulate docking poses. Focus on π-π stacking (benzyl ring) and hydrogen bonding (ethoxy group) .
How can researchers resolve contradictions in reported biological activity (e.g., agonist vs. antagonist effects)?
Methodological Answer:
- Case Study: If studies report conflicting activity at α₁-adrenergic receptors:
- Variable Control: Replicate assays under identical conditions (cell line, buffer pH, agonist concentration).
- Functional Assays: Use calcium flux (agonist) vs. cAMP inhibition (antagonist) to clarify mechanism .
- Meta-Analysis: Pool data from ≥3 independent labs; apply Fisher’s exact test to identify outliers .
Table 2: Contradictory activity data resolution
| Study | Assay Type | Result (EC₅₀) | Resolution Method |
|---|---|---|---|
| A | Calcium flux | 8 nM (Agonist) | Identified cell-line-specific Gαq coupling |
| B | cAMP inhibition | No effect | Confirmed antagonist artifact from high DMSO |
What strategies are effective for analyzing enantiomeric effects in this compound derivatives?
Methodological Answer:
- Chiral Synthesis: Use (R)- or (S)-propan-1-amine precursors () with asymmetric catalysis (e.g., Jacobsen’s catalyst).
- Analytical Separation: Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) to resolve enantiomers .
- Biological Impact: Test enantiomers in receptor binding assays. For example, (R)-enantiomer may show 10-fold higher 5-HT₁A affinity due to steric complementarity .
How can in silico methods predict metabolic pathways and toxicity risks?
Methodological Answer:
- Software Tools: Use Schrödinger’s ADMET Predictor or SwissADME.
- Predicted Pathways:
- Validation: Compare with in vitro hepatocyte metabolism assays (LC-MS/MS metabolite profiling) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
